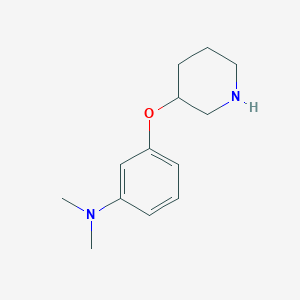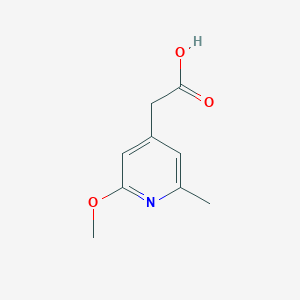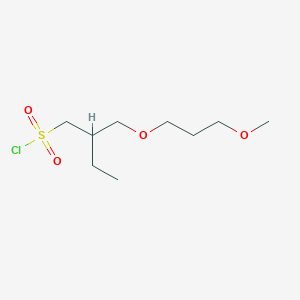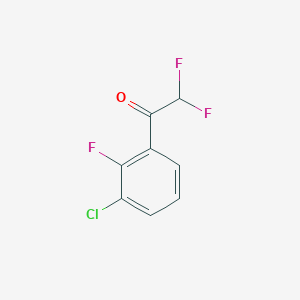
3-(5-Chloro-2-methoxyphenyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-2-methoxyphenyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)azetidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of β-lactams, which can be achieved through various synthetic strategies such as nucleophilic substitution, cycloaddition, and ring expansion . For instance, refluxing certain intermediates in ethanol or methanol can yield azetidines .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves optimized synthetic routes that ensure high yield and purity. These methods may include the use of inexpensive starting materials, minimal by-products, and environmentally friendly conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents like lithium aluminum hydride (LAH), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or alcohols .
Aplicaciones Científicas De Investigación
3-(5-Chloro-2-methoxyphenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as an anticonvulsant agent and in the development of other therapeutic agents.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with proteins, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(5-Chloro-2-methoxyphenyl)azetidin-3-ol include other azetidines and β-lactams, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields .
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
3-(5-chloro-2-methoxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H12ClNO2/c1-14-9-3-2-7(11)4-8(9)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |
Clave InChI |
VGQXEUOUCMPNPS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C2(CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)



![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)




amine](/img/structure/B13608800.png)
